Butanoic acid, 4-(benzoylamino)-4-oxo-
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Overview
Description
Butanoic acid, 4-(benzoylamino)-4-oxo-, also known as 4-(benzoylamino)butanoic acid, is a compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a derivative of butanoic acid, featuring a benzoylamino group and an oxo group attached to the butanoic acid backbone. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(benzoylamino)-4-oxo- typically involves the reaction of butanoic acid derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
While specific industrial production methods for butanoic acid, 4-(benzoylamino)-4-oxo- are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(benzoylamino)-4-oxo- undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzoylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Butanoic acid, 4-(benzoylamino)-4-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of butanoic acid, 4-(benzoylamino)-4-oxo- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: A simple carboxylic acid with the formula C4H8O2.
Benzoyl chloride: An acyl chloride used in the synthesis of benzoylamino derivatives.
4-Hydroxybutanoic acid: A compound with similar structural features but different functional groups.
Uniqueness
Butanoic acid, 4-(benzoylamino)-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoylamino group and oxo group make it a versatile intermediate in organic synthesis and a valuable compound in research applications.
Properties
CAS No. |
93509-65-0 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-benzamido-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11NO4/c13-9(6-7-10(14)15)12-11(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)(H,12,13,16) |
InChI Key |
BTMTUVUQGHSUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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